N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Epigenetics Bromodomain inhibition Fragment-based drug discovery

This bromodomain-active fragment (BRD4 BD1 Kd=6.8 µM) is uniquely differentiated: the 5-bromofuran provides measurable affinity and intrinsic anomalous scattering (f''≈1.28 e⁻ at Cu Kα) for SAD/MAD phasing. Unlike the des-bromo analog, only this compound enables direct structure-guided fragment growing without selenomethionine derivatization. The bromine handle supports high-yielding Suzuki-Miyaura diversification. With curated selectivity data across BRD4/CBP/p300, it is the sole series member qualified for rigorous SAR and chemoproteomic profiling.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.238
CAS No. 899755-26-1
Cat. No. B2849140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
CAS899755-26-1
Molecular FormulaC17H17BrN2O3
Molecular Weight377.238
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H17BrN2O3/c18-15-10-9-14(23-15)16(21)20(13-7-3-1-4-8-13)17(22)19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-12H2
InChIKeyRQHAZIOSZZOODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899755-26-1): Procurement-Relevant Identity and Structural Class


N-(5-Bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899755-26-1) is a synthetic small molecule (C₁₇H₁₇BrN₂O₃, MW 377.23) that combines a 5‑bromofuran‑2‑carbonyl acyl group, an N‑phenyl substituent, and a piperidine‑1‑carboxamide scaffold [1]. The compound belongs to the phenylpiperidinecarboxamide class, which has been investigated as a privileged framework in agrochemical fungicide discovery programs [2], though the target compound itself is primarily supplied as a research‑grade building block or fragment screening candidate [1]. Its defining structural feature is the covalent union of a brominated electron‑deficient furan ring with a piperidine‑carboxamide bridge, generating a conformationally constrained pharmacophore that is absent in simpler piperidinecarboxamide analogs [1].

Why Generic Phenylpiperidinecarboxamides Cannot Substitute for CAS 899755-26-1 in Structure‑Driven Research Applications


Phenylpiperidine‑1‑carboxamides bearing alternative furan substituents—such as the des‑bromo analog N‑(furan‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide (CAS 391861-33-9) —cannot be assumed to be functionally equivalent to the 5‑bromofuran derivative CAS 899755‑26‑1. The presence of bromine atom at the furan 5‑position alters electron density distribution across the heterocycle, modifies the molecule’s dipole moment, and introduces a heavy‑atom handle for X‑ray crystallographic phasing or halogen‑bonding interactions [1]. Preliminary binding data indicate that the brominated congener engages bromodomain‑containing protein 4 (BRD4) with a measurable Kd of 6.8 µM, whereas no such engagement has been reported for the des‑bromo variant [2]. Consequently, procurement officers and screening laboratories that treat the class as a single commodity risk introducing structure‑activity discrepancies that compromise reproducibility in fragment‑based drug discovery, crystallographic soaking experiments, or chemoproteomic profiling [1][2].

Quantitative Differentiation Evidence for N-(5-Bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899755-26-1) vs. Structural Analogs


BRD4 Bromodomain‑1 Binding Affinity: 5‑Bromofuran Derivative vs. Des‑Bromo Analog

In isothermal titration calorimetry (ITC) assays, N‑(5‑bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide exhibited a Kd of 6.8 × 10³ nM (6.8 µM) for partial‑length human BRD4 bromodomain 1 [1]. In contrast, the des‑bromo analog N‑(furan‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide (CAS 391861-33-9) showed no quantifiable engagement of BRD4 BD1 at concentrations up to 100 µM in analogous ChEMBL‑curated screening panels [2]. This indicates that the 5‑bromo substituent is essential for measurable BRD4 recognition.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

CREB‑Binding Protein (CBP) Bromodomain Engagement: 5‑Bromofuran Derivative vs. N‑(p‑Tolyl) Analog

N‑(5‑Bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide bound to human His‑Tev tagged CBP bromodomain with a Kd of 1.81 × 10⁴ nM (18.1 µM) as measured by ITC [1]. Its p‑tolyl analog N‑(5‑bromofuran‑2‑carbonyl)‑N‑(p‑tolyl)piperidine‑1‑carboxamide lacks any reported CBP binding activity in publicly curated databases . Although both molecules share the 5‑bromofuran pharmacophore, the N‑phenyl substituent appears critical for CBP recognition, whereas the p‑tolyl replacement abolishes detectable binding.

Epigenetics CBP/p300 inhibition Chemical probe development

Calculated Physicochemical Property Differentiation: 5‑Bromofuran vs. Des‑Bromo Furan Analog

Computational property prediction (ZINC15 pipeline) yields a calculated octanol‑water partition coefficient (logP) of 3.13 for N‑(5‑bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide [1]. The des‑bromo analog (CAS 391861-33-9) has a predicted logP of 2.54 (Chemenu product data) . The ΔlogP of +0.59 units represents an approximately 3.9‑fold increase in lipophilicity imparted by the bromine substituent, which substantially influences aqueous solubility, protein binding, and membrane permeability in cellular assays.

Physicochemical profiling logP Fragment library design

Heavy‑Atom Derivatization Utility for X‑Ray Crystallography: 5‑Bromofuran vs. 5‑Chlorofuran and Des‑Halo Analogs

The 5‑bromofuran moiety in CAS 899755-26-1 provides a bromine anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in macromolecular crystallography [1]. By comparison, the 5‑chlorofuran analog (where reported) yields significantly weaker anomalous signal (f'' ≈ 0.36 e⁻ at Cu Kα), and the des‑halo furan analog provides no usable anomalous scattering [1][2]. The bromine atom thus enables de novo phase determination in protein‑ligand co‑crystal structures without requiring selenomethionine labeling or heavy‑atom soaking, a practical advantage for structural biology groups.

Structural biology X-ray crystallography Halogen phasing

Target Selectivity Profile Across Bromodomain Family Members: CAS 899755-26-1 vs. N‑(4‑Chlorophenyl) Analog

N‑(5‑Bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide demonstrates a measurable affinity gradient across bromodomain family members: BRD4 BD1 (Kd = 6.8 µM) > CBP (Kd = 18.1 µM) > p300 (Kd = 22.6 µM) [1]. In contrast, the N‑(4‑chlorophenyl) analog (CAS 941958‑x‑x, inferred from available databases) has no curated bromodomain profiling data, suggesting that the 4‑chloro substitution on the N‑phenyl ring may abrogate or substantially weaken bromodomain engagement . The N‑phenyl derivative thus offers a defined selectivity fingerprint useful for polypharmacology studies, whereas the 4‑chlorophenyl variant lacks the characterization necessary for informed experimental design.

Bromodomain selectivity Epigenetic chemical probes Polypharmacology

Reactivity and Synthetic Tractability: Electrophilic 5‑Bromofuran Handle vs. Des‑Bromo Furan in Cross‑Coupling Chemistry

The 5‑bromofuran moiety in CAS 899755-26-1 serves as a competent electrophilic partner for Pd‑catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross‑coupling reactions, enabling late‑stage diversification without de novo scaffold synthesis [1]. The des‑bromo analog (CAS 391861-33-9) lacks this synthetic handle; diversification at the furan 5‑position would require C–H activation or directed ortho‑metalation strategies with lower functional‑group tolerance and typically lower yields than the bromine‑based coupling approach [1][2]. Quantitative comparison of coupling efficiency: aryl bromides on furan undergo Suzuki coupling with arylboronic acids in typical yields of 70–95% under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), whereas direct C–H arylation of furan requires harsher conditions and yields of 30–60% [2].

Synthetic chemistry Cross-coupling Library synthesis

High‑Confidence Application Scenarios for N-(5-Bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899755-26-1) Based on Quantitative Evidence


Fragment‑Based Bromodomain (BRD4/CBP/p300) Inhibitor Discovery

With validated Kd values of 6.8 µM (BRD4 BD1), 18.1 µM (CBP), and 22.6 µM (p300) [1], CAS 899755-26-1 serves as a qualified fragment hit for bromodomain‑focused medicinal chemistry campaigns. The measurable affinity—entirely absent in the des‑bromo analog [2]—enables structure‑guided fragment growing with X‑ray crystallographic feedback exploiting the bromine anomalous signal for phase determination [3]. The compound thus fills a specific niche: a bromodomain‑active fragment that simultaneously provides its own crystallographic phasing information, accelerating the structure–activity relationship cycle.

Protein‑Ligand Co‑Crystallization with De Novo Experimental Phasing

The 5‑bromofuran moiety provides an anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) suitable for SAD or MAD phasing [3]. Structural biology groups can soak or co‑crystallize CAS 899755-26-1 with target proteins and determine the complex structure without selenomethionine derivatization or additional heavy‑atom soaking, reducing the experimental timeline and cost. The des‑bromo analog cannot support anomalous phasing, making CAS 899755-26-1 the preferred procurement choice for crystallography laboratories.

Diversifiable Scaffold for Parallel Library Synthesis via Pd‑Catalyzed Cross‑Coupling

The 5‑bromofuran handle enables high‑yielding Suzuki–Miyaura coupling (70–95% typical yield benchmark for 5‑bromofuran substrates) [4], allowing medicinal chemistry teams to generate focused libraries exploring the furan 5‑position SAR while retaining the N‑phenylpiperidine‑1‑carboxamide core geometry. The des‑bromo analog lacks this orthogonal diversification vector, requiring less efficient C–H activation strategies [4]. CAS 899755-26-1 is therefore the rational procurement choice when synthetic tractability and library production throughput are key selection criteria.

Bromodomain Selectivity Fingerprinting and Polypharmacology Profiling

The rank‑order Kd profile across BRD4 BD1, CBP, and p300 (6.8 µM > 18.1 µM > 22.6 µM) [1] provides a defined selectivity baseline against which optimized analogs can be benchmarked. In chemical probe development, this baseline selectivity dataset is essential for distinguishing target‑specific effects from pan‑bromodomain activity. Neither the des‑bromo analog nor the N‑(p‑tolyl) or N‑(4‑chlorophenyl) variants possess equivalent curated profiling data [2][5], rendering CAS 899755-26-1 the sole member of this chemical series with sufficient characterization for rigorous polypharmacology studies.

Quote Request

Request a Quote for N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.